3-chloro-N-(4,4-difluorocyclohexyl)benzamide
Description
3-Chloro-N-(4,4-difluorocyclohexyl)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring linked to a 4,4-difluorocyclohexylamine moiety via an amide bond. This compound is of interest in medicinal chemistry due to its structural features, which balance lipophilicity (from the difluorocyclohexyl group) and electronic effects (from the chlorine substituent). Such attributes may enhance metabolic stability and target-binding affinity, making it a candidate for drug development, particularly in neurodegenerative disease research .
Properties
IUPAC Name |
3-chloro-N-(4,4-difluorocyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMZRLFFNCDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,4-difluorocyclohexyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,4-difluorocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
3-chloro-N-(4,4-difluorocyclohexyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
3-Chloro-N-(2-Fluorophenyl)Benzamide (Polymorphs IA/IB)
- Structure : Features a fluorophenyl group instead of a difluorocyclohexylamine.
- Properties : Exhibits polymorphic forms (IA and IB) influenced by weak interactions (C–H···O, C–H···F, and π-system interactions). These polymorphs differ in packing efficiency and hydrogen-bonding networks, impacting solubility and crystallinity.
- Applications : Serves as a model for studying solid-state interactions in halogenated benzamides .
3-Chloro-N-(Dialkylcarbamothioyl)Benzamide (Nickel Complex)
- Structure : Replaces the difluorocyclohexyl group with a carbamothioyl (–N–C(S)–NR₂) substituent.
- Properties : Forms a square-planar nickel(II) complex with S/O coordination. The carbamothioyl group enhances metal-binding capacity, making it suitable for coordination chemistry and materials science.
- Applications: Potential use in catalysis or as a precursor for metal-organic frameworks (MOFs) .
3-Amino-4-Chloro-N-(4-Hydroxycyclohexyl)Benzamide
- Structure: Contains an amino group on the benzamide ring and a hydroxylated cyclohexyl group.
- Properties : Increased hydrogen-bonding capacity due to –NH₂ and –OH groups, improving aqueous solubility compared to the difluoro analog.
- Applications : Likely explored in drug design for enhanced pharmacokinetics .
Fluorination and Cyclohexyl Modifications
4-(((4,4-Difluorocyclohexyl)Amino)Methyl)-N-(Substituted Phenyl)Benzamide (Gleevec Analog)
- Structure : Shares the 4,4-difluorocyclohexylamine group but includes a methyl-pyridinyl-pyrimidinyl substituent.
- Properties : The difluorocyclohexyl group improves blood-brain barrier penetration, critical for targeting beta-amyloid peptides in Alzheimer’s disease.
- Biological Activity : Demonstrated efficacy in reducing beta-amyloid production in preclinical studies .
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide (Diflufenican)
Halogenation and Toxicity Considerations
3,4-Dichloro-N-(3-Chlorophenyl)Benzamide
- Structure : Contains three chlorine atoms, increasing steric bulk and electronegativity.
- Properties : Elevated lipophilicity raises concerns about bioaccumulation and toxicity.
- Safety : Classified under GHS guidelines as hazardous if inhaled, requiring stringent handling protocols .
4-Chloro-N-(Dioxanylidene Methyl)Benzamide
- Structure : Incorporates a dioxane-derived substituent.
- Properties : The electron-withdrawing dioxane group may alter reactivity in nucleophilic environments.
- Applications: Potential intermediate in agrochemical synthesis .
Biological Activity
3-chloro-N-(4,4-difluorocyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClFN
- Molecular Weight : 273.68 g/mol
- CAS Number : 2034561-08-3
The compound features a benzamide structure with a chloro substituent and a difluorocyclohexyl group, which may influence its biological interactions and pharmacokinetics.
The mechanism of action for this compound is not explicitly detailed in the literature; however, compounds of similar structure often interact with various biological targets:
- Enzyme Inhibition : Many benzamide derivatives act as inhibitors for enzymes involved in cancer pathways, such as kinases and proteases.
- Receptor Modulation : The presence of the difluorocyclohexyl group may enhance lipophilicity, potentially allowing for better receptor binding and modulation.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds related to benzamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanistic Insights : Studies suggest that these compounds may interfere with cell cycle regulation and promote programmed cell death through mitochondrial pathways.
Antimicrobial Activity
Benzamide derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:
- Broad-Spectrum Activity : Potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Some related compounds have shown activity against fungal pathogens, which could indicate similar effects for this compound.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated a series of benzamide derivatives for their anticancer activity. Among these, compounds featuring halogen substitutions demonstrated enhanced potency against breast cancer cells (EC50 values < 10 µM) .
- The introduction of the difluorocyclohexyl moiety was hypothesized to improve metabolic stability and bioavailability.
- Antimicrobial Testing :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The lipophilic nature due to the difluorocyclohexyl group may enhance absorption across biological membranes.
- Metabolism : Similar compounds are often metabolized via cytochrome P450 enzymes; thus, investigating potential drug-drug interactions is essential.
- Excretion : Renal clearance studies are needed to determine how effectively the compound is eliminated from the body.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
